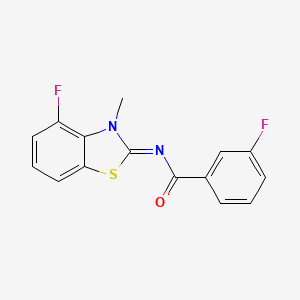
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
準備方法
The synthesis of 3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the fluoro and methyl groups: Fluorination and methylation reactions are carried out using appropriate reagents such as fluorinating agents (e.g., Selectfluor) and methylating agents (e.g., methyl iodide).
Coupling with benzamide: The final step involves coupling the benzothiazole derivative with a benzamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar compounds to 3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide include other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-fluorobenzothiazole: Studied for its potential use in imaging and diagnostic applications.
3-methylbenzothiazole: Investigated for its role in materials science and organic electronics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
生物活性
3-Fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure and fluorinated components suggest potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The biological activity of this compound is largely attributed to its interaction with specific biological targets.
Target of Action:
- Similar compounds have been shown to inhibit PDE10A (phosphodiesterase 10A) , which plays a critical role in various cellular signaling pathways.
Mode of Action:
- Compounds with similar structures exhibit anti-inflammatory properties and potential anticancer activities. The presence of fluorine atoms may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with biological targets.
Anticancer Activity
Research indicates that fluorinated benzothiazoles, including derivatives similar to this compound, possess significant antiproliferative activity against various cancer cell lines. A study demonstrated that fluorinated derivatives can induce cell death through metabolic activation and covalent binding to macromolecules within sensitive cancer cells .
Anti-inflammatory Properties
Compounds in this class have been documented to exhibit anti-inflammatory effects. This activity is essential for the development of therapeutic agents aimed at treating inflammatory diseases.
Case Studies
- Antiproliferative Studies : A specific fluorinated benzothiazole demonstrated potent antiproliferative activity without a biphasic dose-response relationship, indicating a more straightforward development pathway for potential chemotherapeutic applications .
- Metabolic Activation : Studies involving genetically engineered human B-lymphoblastoid cells showed that certain fluorinated benzothiazoles could induce expression of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and activation in cancer therapy .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFAUWFQDNFDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













